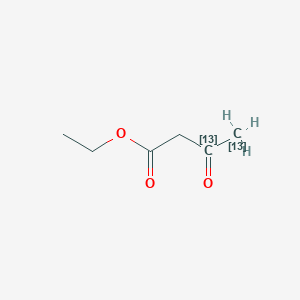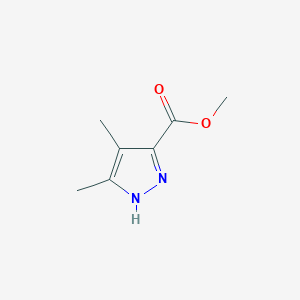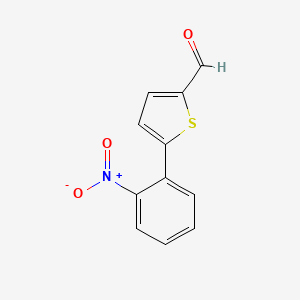
5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Overview
Description
5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 42545-34-6 . It has a molecular weight of 234.26 and 233.25 . The IUPAC name for this compound is 5-(2-nitrophenyl)-2-thiophenecarbaldehyde .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Gewald reaction, which uses propionaldehyde, sulfur, and malononitrile to form the thiophene ring system .Molecular Structure Analysis
The InChI code for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is stored under nitrogen at a temperature of 28 C or 4C . and 97% .Scientific Research Applications
Synthesis and Chemical Reactions
- Functional Derivatives of Thiophene: Research has explored the synthesis of derivatives of thiophene, such as 5-nitro derivatives, which are relevant to the study of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. The process involves nitration and decarboxylation reactions (Shvedov, Vasil'eva, Romanova, & Grinev, 1973).
- Reactions with Arene Diazonium Chlorides: A study described the synthesis of 5-aryl-2-thiophenecarbaldehydes through the reaction of 2-thiophenecarbaldehyde with arene diazonium chlorides, resulting in compounds like 5-(2-Nitrophenyl)thiophene-2-carbaldehyde (Obushak, Matiychuk, & Lytvyn, 2008).
Biological and Pharmacological Evaluations
- Antibacterial and Nitric Oxide Scavenging Activities: Arylthiophene-2-carbaldehydes synthesized via Suzuki-Miyaura reactions displayed significant antibacterial and nitric oxide (NO) scavenging activities. One specific compound showed excellent antibacterial activity against Pseudomonas aeruginosa (Ali et al., 2013).
- Antileishmanial Activity: Novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole showed significant antileishmanial activity against Leishmania major. The compound 6e was found to be more effective than the standard drug Glucantime (Sadat-Ebrahimi et al., 2019).
Thermodynamic Properties
- Thermodynamic Studies: The thermodynamic properties of compounds like 5-(2-nitrophenyl)-furan-2-carbaldehyde were determined, providing insights into the synthesis, purification, and application processes (Dibrivnyi et al., 2015).
Liquid Crystalline Properties
- Liquid Crystalline Compounds: Research into liquid-crystalline compounds based on 2-arylthiophenes, such as 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, has been conducted to understand their properties and potential applications in materials science (Brettle et al., 1993).
Conformational Polymorphism
- Hexamorphic Crystal System: The compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which is structurally related to 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, showed six solvent-free polymorphs with different molecular conformations affecting crystal colors. This study contributes to the understanding of thermodynamic stability and molecular conformation in crystalline forms (Yu et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are yet to be identified .
Biochemical Pathways
The biochemical pathways affected by 5-(2-Nitrophenyl)thiophene-2-carbaldehyde are currently unknown . As a nitrophenyl compound, it may potentially undergo redox reactions or act as an electrophile, but the specific pathways and downstream effects are yet to be determined.
properties
IUPAC Name |
5-(2-nitrophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOZQNAFCDQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549542 | |
| Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |
CAS RN |
42545-34-6 | |
| Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



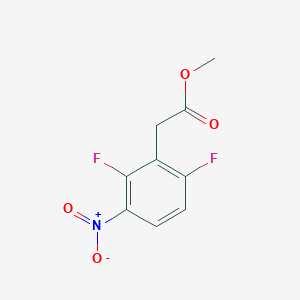
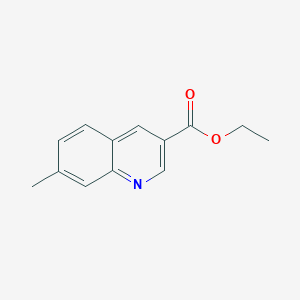


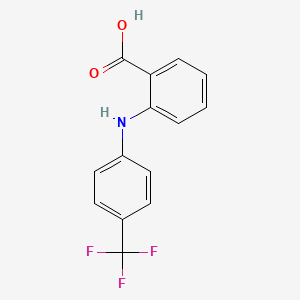

![8-Chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1610441.png)
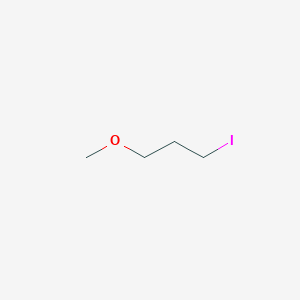
![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)


